2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile is a chemical compound with the molecular formula C9H16N2O2S It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-2-(piperidin-2-yl)acetonitrile: Similar structure but without the methyl group on the piperidine ring.
2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetate: Similar structure but with an acetate group instead of a nitrile group.
Uniqueness
2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile is unique due to the presence of both the methanesulfonyl and nitrile groups, which confer distinct reactivity and potential applications. The methyl group on the piperidine ring also influences its chemical properties and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H16N2O2S |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-(4-methylpiperidin-2-yl)-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C9H16N2O2S/c1-7-3-4-11-8(5-7)9(6-10)14(2,12)13/h7-9,11H,3-5H2,1-2H3 |
InChI Key |
RVTZEFSOGYWSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.